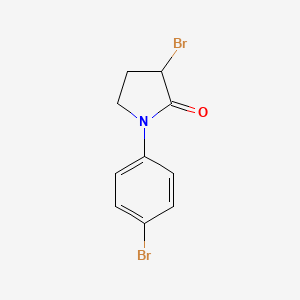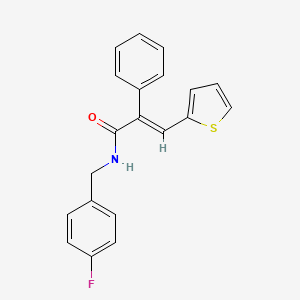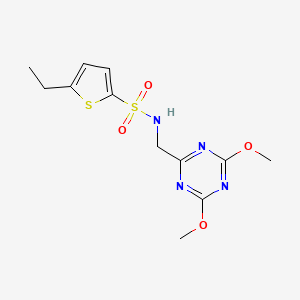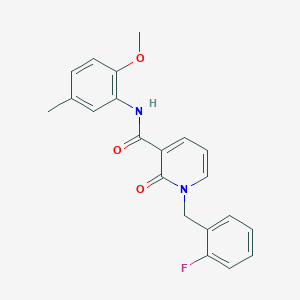
2-(2-methyl-1H-indol-3-yl)-N-(3-morpholin-4-ylpropyl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methyl-1H-indol-3-yl)-N-(3-morpholin-4-ylpropyl)-2-oxoacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it an attractive candidate for a variety of research purposes. In
Applications De Recherche Scientifique
1. Relevance in CNS Diseases and Drug Design
A comprehensive description of GluN2B-selective N-methyl-D-aspartate (NMDA) receptor antagonists, which includes indole derivatives (possibly related to the compound ), reveals their critical role in central nervous system (CNS) diseases. This review highlights the therapeutic potential of these antagonists in various disorders, providing insights into structure, structure-activity relationship (SAR), and pharmacology, aiding medicinal chemists in designing effective drugs targeting CNS diseases (Liu et al., 2020).
2. Involvement in Synapse Trafficking of NMDA Receptors
The study on ER to synapse trafficking of NMDA receptors emphasizes the significant role of ionotropic glutamate receptors, including NMDA receptors, in the mammalian central nervous system. It explores the biosynthetic pathway, transport after release from the endoplasmic reticulum, and functioning at the plasma membrane, pointing towards a deep involvement in synaptic physiology and associated brain diseases (Horak et al., 2014).
3. Potential Antidepressant and Anxiolytic Properties
An in-depth review of the behavioral pharmacology of a specific 5-HT1B antagonist, although not the exact compound , offers insights into potential antidepressant and anxiolytic properties that such compounds may exhibit. This understanding is crucial for exploring similar properties in related compounds (Hudzik et al., 2003).
4. Synthesis and Bioactivity of Related Structures
The study of chiral 1,4-Oxazino[4,3- a ]indoles, which share structural similarities with the compound , sheds light on their synthesis and bioactive properties like antidepressant, anti-inflammatory, or antitumor activities. This information can be pivotal for understanding the chemical behavior and potential applications of the compound (Dupeux & Michelet, 2022).
5. Role in AMPA Receptor Agonism and Depression Treatment
Research indicates the potential role of AMPA receptor agonists, including compounds structurally similar to the one , in depression treatment. This understanding is crucial for exploring the antidepressant effects and developing novel treatments (Yang et al., 2012).
6. Nootropic Effects and Cognitive Enhancement
A review of Aniracetam, a drug with possible cognition-enhancing effects, provides insights into its modulation of glutamate receptors and cholinergic transmission, which are possibly related to the mechanism of action of the compound . This information can be useful for exploring the nootropic and cognitive-enhancing potential of similar compounds (Lee & Benfield, 1994).
Propriétés
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-N-(3-morpholin-4-ylpropyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-13-16(14-5-2-3-6-15(14)20-13)17(22)18(23)19-7-4-8-21-9-11-24-12-10-21/h2-3,5-6,20H,4,7-12H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZOLMVLYMRFLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-bromophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2513225.png)
![7-Azabicyclo[2.2.1]heptane-7-sulfonyl chloride](/img/structure/B2513226.png)
![2-[2-[5-[(1-Tert-butyl-5-chloro-6-oxopyridazin-4-yl)oxymethyl]pyridin-2-yl]oxyethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B2513227.png)
![2-[4-(dimethylamino)phenyl]-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)





![2-[2-(3-methylphenoxy)ethylsulfanyl]-1H-benzimidazole](/img/structure/B2513241.png)

![3-[(4-chlorophenyl)methyl]-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2513244.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B2513246.png)